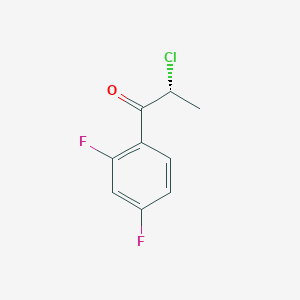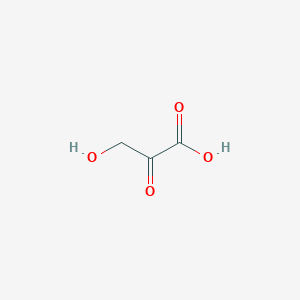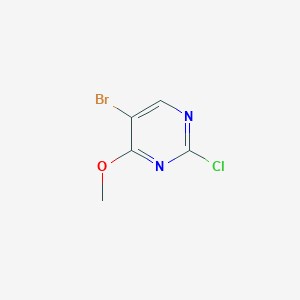![molecular formula C12H10N3O3+ B163266 hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione CAS No. 133826-05-8](/img/structure/B163266.png)
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione is a derivative of 5-deazaflavin, a compound structurally similar to riboflavin but with distinctive electrochemical and photochemical properties due to the substitution of nitrogen at the N-5 position of the isoalloxazine ring with a carbon atom . This compound is known for its role as a light-harvesting chromophore in DNA photolyases and its involvement in various redox reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione typically involves the reduction of streptomycete-origin derivatives using NADPH as a donor of hydrogen and electrons . The process can also involve the use of 7,8-didemethyl-8-hydroxy-5-deazariboflavin as a substrate, although with a lower reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized in laboratory settings using cell-free extracts of vegetative mycelia of Streptomyces aureofaciens and Streptomyces rimosus .
Analyse Chemischer Reaktionen
Types of Reactions: hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione undergoes various redox reactions, particularly those involving electron transfer. It is reduced by NADPH in the presence of specific oxidoreductases .
Common Reagents and Conditions: The common reagents used in these reactions include NADPH and specific oxidoreductases isolated from actinomycetes such as Streptomyces griseus .
Major Products Formed: The major products formed from these reactions include reduced forms of this compound derivatives, which play a role in various metabolic processes .
Wissenschaftliche Forschungsanwendungen
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione involves its role as a cofactor in redox reactions. It facilitates electron transfer between NADPH and various substrates, thereby participating in metabolic processes . The compound’s molecular targets include specific oxidoreductases that mediate these reactions .
Vergleich Mit ähnlichen Verbindungen
- 7,8-Didemethyl-8-hydroxy-5-deazariboflavin
- Coenzyme F420
Comparison: While hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione and 7,8-didemethyl-8-hydroxy-5-deazariboflavin share similar structures and functions, the former is more efficient in electron transfer reactions involving NADPH . Coenzyme F420, on the other hand, is a more versatile cofactor involved in a broader range of redox reactions across different microorganisms .
This compound stands out due to its specific role in DNA photolyases and its unique electrochemical properties .
Eigenschaften
CAS-Nummer |
133826-05-8 |
|---|---|
Molekularformel |
C12H10N3O3+ |
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C12H9N3O3/c1-15-9-5-7(16)3-2-6(9)4-8-10(15)13-12(18)14-11(8)17/h2-5H,1H3,(H2,13,14,17,18)/p+1 |
InChI-Schlüssel |
CRCOWBHLRIKIGR-UHFFFAOYSA-O |
SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Kanonische SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Synonyme |
8-HMDI 8-hydroxy-5-deazaisoalloxazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)







![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)


